molecular formula C18H14FN3O2 B8556368 4-[(4-Fluorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile

4-[(4-Fluorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile

Cat. No.: B8556368
M. Wt: 323.3 g/mol
InChI Key: PICBGXSASXFIAL-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorophenylamino group at the 4th position, dimethoxy groups at the 6th and 7th positions, and a carbonitrile group at the 3rd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Fluorophenylamino Group: The fluorophenylamino group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of 4-fluoroaniline with the quinoline core under basic conditions.

    Addition of Dimethoxy Groups: The dimethoxy groups can be introduced through methylation reactions using methoxy reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, typically using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylamino group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-[(4-Fluorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenibut: A GABA B receptor agonist with a similar fluorophenyl group.

    4-Fluoroamphetamine: A psychoactive compound with a fluorophenyl group.

    4-Fluoromethamphetamine: A stimulant with a fluorophenyl group.

Uniqueness

4-[(4-Fluorophenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile is unique due to its combination of a quinoline core, fluorophenylamino group, dimethoxy groups, and a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H14FN3O2

Molecular Weight

323.3 g/mol

IUPAC Name

4-(4-fluoroanilino)-6,7-dimethoxyquinoline-3-carbonitrile

InChI

InChI=1S/C18H14FN3O2/c1-23-16-7-14-15(8-17(16)24-2)21-10-11(9-20)18(14)22-13-5-3-12(19)4-6-13/h3-8,10H,1-2H3,(H,21,22)

InChI Key

PICBGXSASXFIAL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC=C(C=C3)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.5 g of 4-chloro-6,7-dimethoxy-3-quinolinecarbonitrile, 0.44 g of 4-fluoroaniline, 0.16 ml of pyridine, and 6 ml of ethoxyethanol was stirred, under nitrogen, at reflux temperature for 4 h. The mixture was cooled and partitioned with dichloromethane and aqueous sodium bicarbonate. The organic layer was washed with water, dried and evaporated. The residue was recrystallized from ethyl acetate to give 0.59 g of 4-[(4-fluorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile as a solid, mp 282-285° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
solvent
Reaction Step One

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